molecular formula C7H5NOS B137013 2-(2-Formylthiophen-3-yl)acetonitrile CAS No. 135737-18-7

2-(2-Formylthiophen-3-yl)acetonitrile

Cat. No.: B137013
CAS No.: 135737-18-7
M. Wt: 151.19 g/mol
InChI Key: CMHMRJASMKQBCQ-UHFFFAOYSA-N
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Description

2-(2-Formylthiophen-3-yl)acetonitrile is a heterocyclic nitrile derivative featuring a thiophene ring substituted with a formyl group at the 2-position and an acetonitrile moiety at the 3-position.

Properties

CAS No.

135737-18-7

Molecular Formula

C7H5NOS

Molecular Weight

151.19 g/mol

IUPAC Name

2-(2-formylthiophen-3-yl)acetonitrile

InChI

InChI=1S/C7H5NOS/c8-3-1-6-2-4-10-7(6)5-9/h2,4-5H,1H2

InChI Key

CMHMRJASMKQBCQ-UHFFFAOYSA-N

SMILES

C1=CSC(=C1CC#N)C=O

Canonical SMILES

C1=CSC(=C1CC#N)C=O

Synonyms

3-Thiopheneacetonitrile, 2-formyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

(a) 2-(5-Methoxyphenyl-1H-1,2,4-triazole-3-ylthio)acetonitrile

  • Structure : Contains a methoxyphenyl-triazolethio group instead of a formylthiophene.
  • Synthesis : Prepared via alkylation of 5-R-1,2,4-triazole-3-thiols with chloroacetonitrile in aprotic solvents (e.g., DMF), yielding 75–85% purity. Solvent choice significantly impacts yield; aprotic solvents reduce alkaline hydrolysis byproducts .
  • Properties: Soluble in organic solvents (ethanol, chloroform) and mineral acids. Exhibits antitumor and antioxidant activities in computational screening .

(b) Methyl 2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)acetonitrile

  • Structure : Chromene ring with an acetonitrile substituent.
  • Synthesis: Synthesized via rearrangement reactions, characterized by TLC, IR, and NMR. DFT studies reveal non-planar geometry and HOMO-LUMO energy gaps (4.5–5.0 eV), indicating moderate reactivity .

(c) 2-{4-[(Thiophen-3-ylmethyl)amino]phenoxy}acetonitrile

  • Structure: Thiophene-linked phenoxyacetonitrile.
  • Properties : Molecular weight 244.31 g/mol; soluble in polar aprotic solvents. Lacks direct biological data but shares structural motifs with antiviral and antitumor agents .

Analytical Characterization

  • HPLC : For triazolethioacetonitriles, Agilent 1260 systems with C18 columns and CH3CN/H2O gradients achieve >98% purity. Impurities arise if reaction temperatures exceed 60°C .
  • NMR/IR : Methoxy and nitrile groups show distinct signals (e.g., IR: ν(C≡N) ~2240 cm⁻¹; ¹H NMR: methoxy protons at δ 3.8–4.0 ppm) .

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